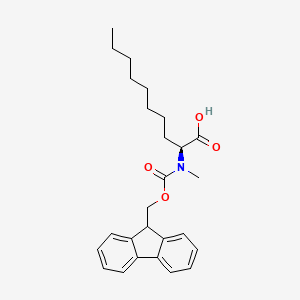
Fmoc-MeAdec(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-MeAdec(2)-OH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid lysine and is commonly used in peptide synthesis. In
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Hydrogel Formation
Fmoc-protected amino acids, such as Fmoc-Phe-OH, have been developed into hydrogels, demonstrating the capability to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This creates a hybrid hydrogel at physiological pH and temperature, characterized by improved thermal stability and enhanced mechanical properties compared to native hydrogels. The incorporation of f-SWCNT into the gel matrix significantly increases the storage modulus, indicating a more elastic material, and enhances conductivity, showcasing the potential for creating hybrid nanomaterials with tailored physical properties (Roy & Banerjee, 2012).
Antibacterial Composite Materials
The development of antibacterial and anti-inflammatory materials has been advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. These nanoassemblies have shown significant antibacterial capabilities and effects on bacterial morphology without being cytotoxic to mammalian cell lines. Importantly, these materials can inhibit and hinder bacterial growth and viability, demonstrating the potential for creating enhanced composite materials for biomedical applications with intrinsic antibacterial properties (Schnaider et al., 2019).
Formation and Stabilization of Silver Nanoclusters
Fmoc-Phe-OH hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters. This approach allows for the spontaneous reduction of silver ions in the presence of sunlight at physiological pH and room temperature, resulting in stable, fluorescent silver nanoclusters with interesting properties like large Stokes shift and narrow emission bandwidth. These findings highlight the potential for using Fmoc-protected amino acid hydrogels as matrices for the formation and stabilization of metallic nanoclusters with applications in sensing, imaging, and beyond (Roy & Banerjee, 2011).
High-Performance Liquid Chromatography (HPLC) of Amino Acids
The use of 9-fluorenylmethyl chloroformate (Fmoc) derivatives for the separation and analysis of amino acids by HPLC has been highlighted as an effective method. This technique allows for high automatic throughput, baseline resolution of common Fmoc-amino acids from a linear acetonitrile gradient, and easy column regeneration. The method's suitability for analysis of protein hydrolysates and quality control underscores its utility in scientific research, particularly in protein identification and bioanalysis (Ou et al., 1996).
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRJOSWWAGPBN-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


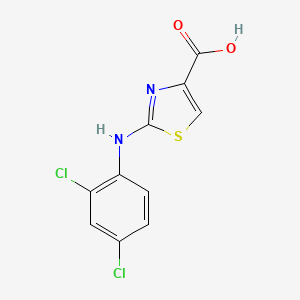
![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)
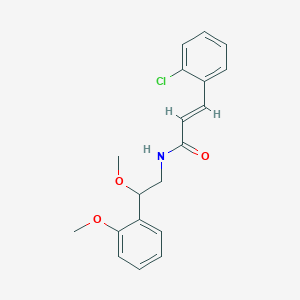
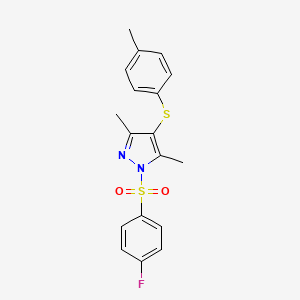
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
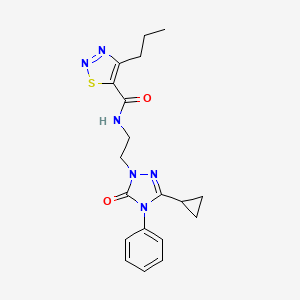

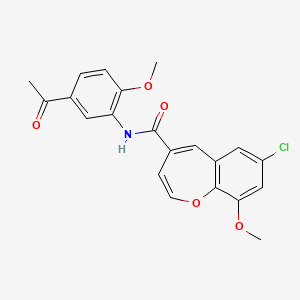
![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
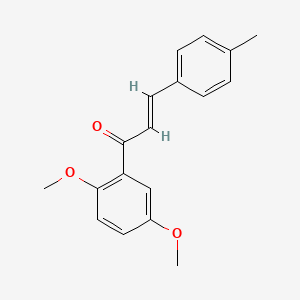
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)